SGLT2/SGLT1 Selectivity: A Quantitative Comparison of Canagliflozin, Dapagliflozin, and Empagliflozin
Canagliflozin exhibits a distinct SGLT2/SGLT1 selectivity profile compared to its primary analogs. In a direct head-to-head in vitro study, the SGLT2 selectivity of canagliflozin was 158-fold, which is substantially lower than the 2,677-fold selectivity of empagliflozin and the 1,241-fold selectivity of dapagliflozin [1]. This difference arises from canagliflozin's higher relative potency for SGLT1 (IC50 = 663 nM) compared to empagliflozin (IC50 = 8,300 nM) [1].
| Evidence Dimension | In vitro SGLT2/SGLT1 selectivity ratio |
|---|---|
| Target Compound Data | 158-fold |
| Comparator Or Baseline | Empagliflozin: 2,677-fold; Dapagliflozin: 1,241-fold |
| Quantified Difference | Canagliflozin's selectivity is 16.9-fold lower than empagliflozin's and 7.9-fold lower than dapagliflozin's. |
| Conditions | Human SGLT2 and SGLT1 expressed in CHO cells. Selectivity calculated as IC50(SGLT1) / IC50(SGLT2). |
Why This Matters
This differential selectivity profile may translate to distinct pharmacodynamic and clinical effects, making canagliflozin hemihydrate a specific tool for studies where SGLT1 interaction is a variable of interest.
- [1] Table 1. In vitro profiles of empagliflozin, canagliflozin and dapagliflozin. PMC12159257. View Source
